![molecular formula C20H18N4O4 B2763029 1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione CAS No. 903329-54-4](/img/structure/B2763029.png)
1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione
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Description
1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. It has been widely used in scientific research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes.
Scientific Research Applications
Anti-HIV Activity
The compound has been investigated for its potential as an anti-HIV agent. Researchers have synthesized analogues of this compound and evaluated their activity against the human immunodeficiency virus (HIV). By targeting specific viral enzymes or processes, these analogues may offer new avenues for antiretroviral therapy .
properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-19(17-13-21-18-4-2-1-3-16(17)18)20(26)23-11-9-22(10-12-23)14-5-7-15(8-6-14)24(27)28/h1-8,13,21H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRMBLTVIPJOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione |
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